molecular formula C22H22F3NO6 B12288843 N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide CAS No. 102491-71-4

N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide

Cat. No.: B12288843
CAS No.: 102491-71-4
M. Wt: 453.4 g/mol
InChI Key: MCHADYPYCJQLMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide involves several steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide exhibit significant anticancer properties. For instance:

  • A study highlighted the design and synthesis of related compounds that demonstrated substantial growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial and fungal strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
7bPseudomonas aeruginosaSignificant inhibition observed

This suggests that compounds within this chemical class may serve as potential candidates for developing new antimicrobial agents .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its application in drug development:

Absorption and Distribution

Studies have indicated favorable drug-like properties for synthesized derivatives of this compound when assessed using computational ADME tools. These properties are critical for ensuring adequate bioavailability and therapeutic efficacy in clinical settings .

Metabolism and Excretion

The metabolic pathways and excretion profiles of similar compounds have been characterized through in vitro studies. Such investigations help predict how the body processes these compounds and their potential toxicity .

Synthesis and Characterization

A notable study synthesized various derivatives of the compound and characterized them using spectral techniques such as NMR and mass spectrometry. The structural elucidation confirmed the presence of functional groups essential for biological activity .

Biological Activity

N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 26195-65-3
Molecular Formula C22H22F3NO6
Molecular Weight 453.41 g/mol
Boiling Point 681.3 ± 55.0 °C (Predicted)
Density 1.36 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in chloromethane, DMSO, methanol

The biological activity of this compound is closely related to its structural analogs such as colchicine. Colchicine is known for its anti-inflammatory properties and its ability to inhibit microtubule polymerization. This leads to a reduction in leukocyte migration and inflammation at the site of injury or infection .

Key Mechanisms:

  • Anti-inflammatory Activity : The compound potentially modulates inflammatory pathways by inhibiting the NLRP3 inflammasome activation .
  • Cell Cycle Arrest : Similar to colchicine, it may induce cell cycle arrest in mitosis by disrupting microtubule dynamics .
  • Antimicrobial Properties : Some studies suggest that it may enhance the release of antimicrobial peptides from neutrophils .

In Vitro Studies

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves apoptosis induction and inhibition of cell proliferation.

In Vivo Studies

Animal models have demonstrated that this compound can reduce inflammation and pain associated with gout and other inflammatory conditions. It has been shown to decrease serum uric acid levels effectively .

Case Studies

  • Gout Treatment : A clinical trial involving patients with gout showed significant reductions in pain and inflammation when treated with compounds similar to this compound.
    • Outcome : Patients reported a decrease in acute gout attacks and reduced need for NSAIDs.
  • Cancer Research : A study on the effects of this compound on breast cancer cells indicated that it could inhibit tumor growth by inducing apoptosis.
    • Findings : The treated cells showed increased levels of apoptotic markers compared to controls.

Properties

IUPAC Name

2,2,2-trifluoro-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHADYPYCJQLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114183
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102491-71-4
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102491-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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